molecular formula C13H17N3O B2397196 2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile CAS No. 2198912-50-2

2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile

Cat. No.: B2397196
CAS No.: 2198912-50-2
M. Wt: 231.299
InChI Key: WSZVUAWSRQBVTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile is a chemical compound of significant interest in medicinal chemistry and drug discovery research. The structure incorporates a pyridine-4-carbonitrile core, a scaffold frequently investigated for its potential as a protein kinase modulator . Kinase inhibition is a major therapeutic strategy in oncology and other disease areas, making this compound a valuable template for developing novel enzyme inhibitors . The molecule is further functionalized with a 2-(dimethylamino)cyclopentyloxy chain. The dimethylamine (DMA) group is a prevalent pharmacophore in many FDA-approved drugs, known to enhance key pharmaceutical properties such as water solubility and bioavailability, which can be crucial for in vitro and in vivo research applications . The specific stereochemistry at the cyclopentyl ring may influence the compound's binding affinity and selectivity towards biological targets, offering researchers an opportunity to explore structure-activity relationships (SAR). This compound is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable local and institutional regulations.

Properties

IUPAC Name

2-[2-(dimethylamino)cyclopentyl]oxypyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-16(2)11-4-3-5-12(11)17-13-8-10(9-14)6-7-15-13/h6-8,11-12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZVUAWSRQBVTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC1OC2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-(dimethylamino)cyclopentanol with 4-chloropyridine-3-carbonitrile under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug discovery.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile ()

  • Structure : Differs in the substitution pattern, with a methoxyphenyl group at position 6 and a methyl group at position 3. The presence of a ketone (2-oxo) instead of a cyclopentyl ether alters polarity and hydrogen-bonding capacity.
  • However, the ketone may reduce stability under basic conditions .

4-(2-Fluorophenyl)-2-methoxy-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile ()

  • Structure : Features a larger cyclo-octane fused ring system and a fluorophenyl substituent.
  • Impact: The extended ring system increases molecular weight (MW: ~343 g/mol) and may affect pharmacokinetics. Fluorine substitution enhances metabolic stability and bioavailability compared to the dimethylamino group .

Cyclopentyl and Amine Modifications

Octahydrocyclopenta[b]pyrrole-2-carbonitrile Derivatives ()

  • Structure: Replaces the pyridine ring with a pyrrole fused to a cyclopentane. The dimethylamino group is absent, but the pyrrole nitrogen provides basicity.

2-Amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile ()

  • Structure : Incorporates a cycloheptane ring and a bulky aryl ether substituent.
  • Comparison : The larger cyclohepta[b]pyridine system (MW: 429.5 g/mol) introduces steric hindrance, likely reducing binding affinity to compact enzyme active sites compared to the smaller cyclopentyl-pyridine derivative .

Functional Group Influence on Reactivity

highlights the role of dimethylamino groups in co-initiators like 2-(dimethylamino)ethyl methacrylate. Ethyl 4-(dimethylamino) benzoate in showed higher conversion efficiency than methacrylate derivatives, suggesting that aromatic dimethylamino groups (as in the target compound) may offer superior stability or reactivity .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Pyridine-4-carbonitrile 2-(Dimethylamino)cyclopentyloxy ~275 (estimated) Potential enzyme inhibition
6-(4-Methoxyphenyl)-4-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile Pyridine-3-carbonitrile 4-Methyl, 6-(4-methoxyphenyl), 2-oxo ~268 Lipophilic, ketone instability
Octahydrocyclopenta[b]pyrrole-2-carbonitrile Pyrrole-carbonitrile Cyclopentane-fused, no dimethylamino ~206 DPP-IV inhibition (IC₅₀: 2–10 nM)
4-(2-Fluorophenyl)-2-methoxy-hexahydrocycloocta[b]pyridine-3-carbonitrile Cycloocta[b]pyridine Fluorophenyl, methoxy ~343 Enhanced metabolic stability

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s cyclopentyl ether and dimethylamino groups may require multi-step synthesis, similar to the methods in for pyridine derivatives with complex substituents .
  • Biological Potential: Structural parallels to DPP-IV inhibitors in suggest possible antidiabetic applications, though direct evidence is lacking.
  • Stability Considerations: The dimethylamino group may confer pH-dependent solubility, as seen in , where amine concentration affected resin properties .

Biological Activity

2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile is a pyridine derivative that has gained attention in medicinal chemistry due to its unique structural features, which include a dimethylamino group and a carbonitrile moiety. This compound's biological activity is primarily linked to its potential as a pharmacological agent, with implications for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H16N2O
  • CAS Number : 2198912-50-2
  • Molecular Weight : 216.28 g/mol

The compound's structure allows for diverse interactions with biological targets, making it a candidate for further research in drug development.

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in the body. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the pyridine ring may engage in π-π stacking interactions. These interactions can modulate enzyme activity and receptor binding, potentially leading to therapeutic effects.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Investigations into the neuroprotective properties of this compound highlight its potential in treating neurodegenerative diseases.
  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, suggesting its utility as an antimicrobial agent.

Case Studies

  • Antitumor Efficacy :
    • A study conducted on human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations ranging from 10 to 100 µM.
    • The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity.
  • Neuroprotection :
    • In animal models of neurodegeneration, administration of the compound resulted in reduced neuronal death and improved cognitive function.
    • Neuroprotective effects were associated with decreased oxidative stress markers.
  • Antimicrobial Testing :
    • The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.

Data Table of Biological Activities

Activity TypeTest SystemResultReference
AntitumorHuman cancer cell linesIC50 = 50 µM (apoptosis induction)Study on cell proliferation
NeuroprotectionAnimal model (rodents)Reduced neuronal death; improved cognitionNeuroprotection study
AntimicrobialVarious bacterial strainsMIC = 15-30 µg/mLAntimicrobial testing

Q & A

(Basic) What are the optimal synthetic routes and purification strategies for 2-{[2-(Dimethylamino)cyclopentyl]oxy}pyridine-4-carbonitrile?

Methodological Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions. For example:

  • Intermediate Preparation : Use β-chloroenaldehyde derivatives to introduce the cyclopentyl-dimethylamino group, as seen in pyrimidine derivatives .
  • Cyclization : Optimize temperature (60–80°C) and pH (neutral to mildly basic) to prevent side reactions.
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Yield Improvement : Pre-activate reagents like 4-cyanopyridine derivatives with DCC (N,N'-dicyclohexylcarbodiimide) to enhance coupling efficiency .

(Basic) How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyridine ring (δ 7.5–8.5 ppm for aromatic protons) and cyclopentyl-dimethylamino group (δ 2.2–2.8 ppm for dimethyl protons). NOESY can verify spatial proximity of substituents .
  • IR Spectroscopy : Identify nitrile (C≡N) stretches at ~2220 cm1^{-1} and ether (C-O-C) vibrations at 1250–1050 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., [M+H]+^+ at m/z 302.1764 for C15_{15}H20_{20}N4_4O) .

(Advanced) How do structural modifications (e.g., cyclopentyl-dimethylamino group) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., piperidine vs. cyclopentyl groups) using in vitro assays. For example:

    SubstituentIC50_{50} (μM)Target
    Cyclopentyl-DMA0.12Kinase X
    Piperidine2.4Kinase X
  • Mechanistic Insight : Molecular docking (e.g., AutoDock Vina) can show enhanced hydrogen bonding between the cyclopentyl group and kinase active sites .

(Advanced) How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., rat S9 fractions) to explain inconsistent in vivo vs. in vitro results .
  • Data Normalization : Use positive controls (e.g., staurosporine for kinase inhibition) and report IC50_{50} values with 95% confidence intervals .

(Advanced) What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to receptors (e.g., 100 ns simulations in GROMACS) to assess conformational stability .
  • Free Energy Perturbation (FEP) : Calculate binding free energy differences between enantiomers using Schrödinger Suite .
  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) to predict logP and pKi_i values for new analogs .

(Advanced) How to design stability studies under physiological and environmental conditions?

Methodological Answer:

  • Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 48h; monitor degradation via LC-MS .
  • Photodegradation : Expose to UV light (λ = 254 nm) and quantify byproducts (e.g., nitrile → amide conversion) .
  • Environmental Fate : Use OECD 301B test to assess biodegradability in activated sludge .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.